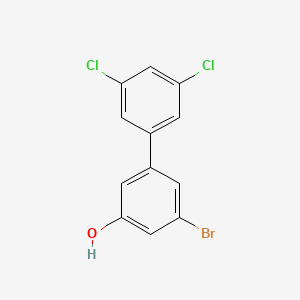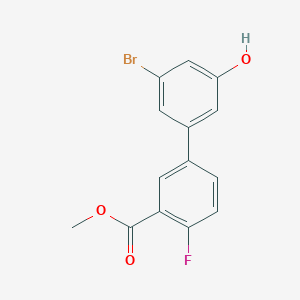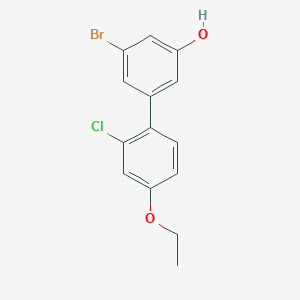![molecular formula C15H14BrNO2 B6383619 3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261930-11-3](/img/structure/B6383619.png)
3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% (3-BECP) is an organic compound classified as an aromatic bromophenol. It is widely used in scientific research as a reagent, catalyst, and intermediate in organic synthesis. The compound has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments. Additionally, the paper will provide a list of potential future directions for research.
Mécanisme D'action
3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% acts as an electron-withdrawing group, which increases the reactivity of the compound. It also has a strong affinity for hydrogen, which allows it to act as a catalyst in a variety of reactions. Additionally, the compound's aromatic structure makes it an effective intermediate in the production of other compounds.
Biochemical and Physiological Effects
3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that the compound has a weak inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses. Additionally, studies have suggested that the compound may be involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using 3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% in laboratory experiments is its high reactivity and its ability to act as a catalyst in a variety of reactions. Additionally, the compound is relatively easy to synthesize and is readily available. However, the compound is toxic and should be handled with caution. Additionally, the compound is not water-soluble and must be used in an organic solvent.
Orientations Futures
The potential future directions for research on 3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% include further investigation into its biochemical and physiological effects, its potential applications in biochemistry and molecular biology, and its potential applications in the synthesis of pharmaceuticals, dyes and pigments, and specialty chemicals. Additionally, further research could be conducted into the compound's potential toxicity and its potential interactions with other compounds.
Méthodes De Synthèse
3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% can be synthesized from the reaction of 3-bromo-5-chlorophenol and N-ethylaminocarbonyl chloride in the presence of a base. The reaction is conducted in dichloromethane at room temperature and the product is purified by column chromatography. The yield of the reaction is typically around 95%.
Applications De Recherche Scientifique
3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% is primarily used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as an intermediate in the production of other compounds. It is also used in the synthesis of pharmaceuticals, in the production of dyes and pigments, and in the synthesis of specialty chemicals. Additionally, 3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has been studied for its potential applications in biochemistry and molecular biology.
Propriétés
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-2-17-15(19)11-5-3-4-10(6-11)12-7-13(16)9-14(18)8-12/h3-9,18H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYPUXDCUJDPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686456 |
Source


|
| Record name | 3'-Bromo-N-ethyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261930-11-3 |
Source


|
| Record name | 3'-Bromo-N-ethyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)









